

Application Notes and Protocols for Nirmatrelvir Clinical Trials in COVID-19

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Compound of Interest

Compound Name: PF-03246799

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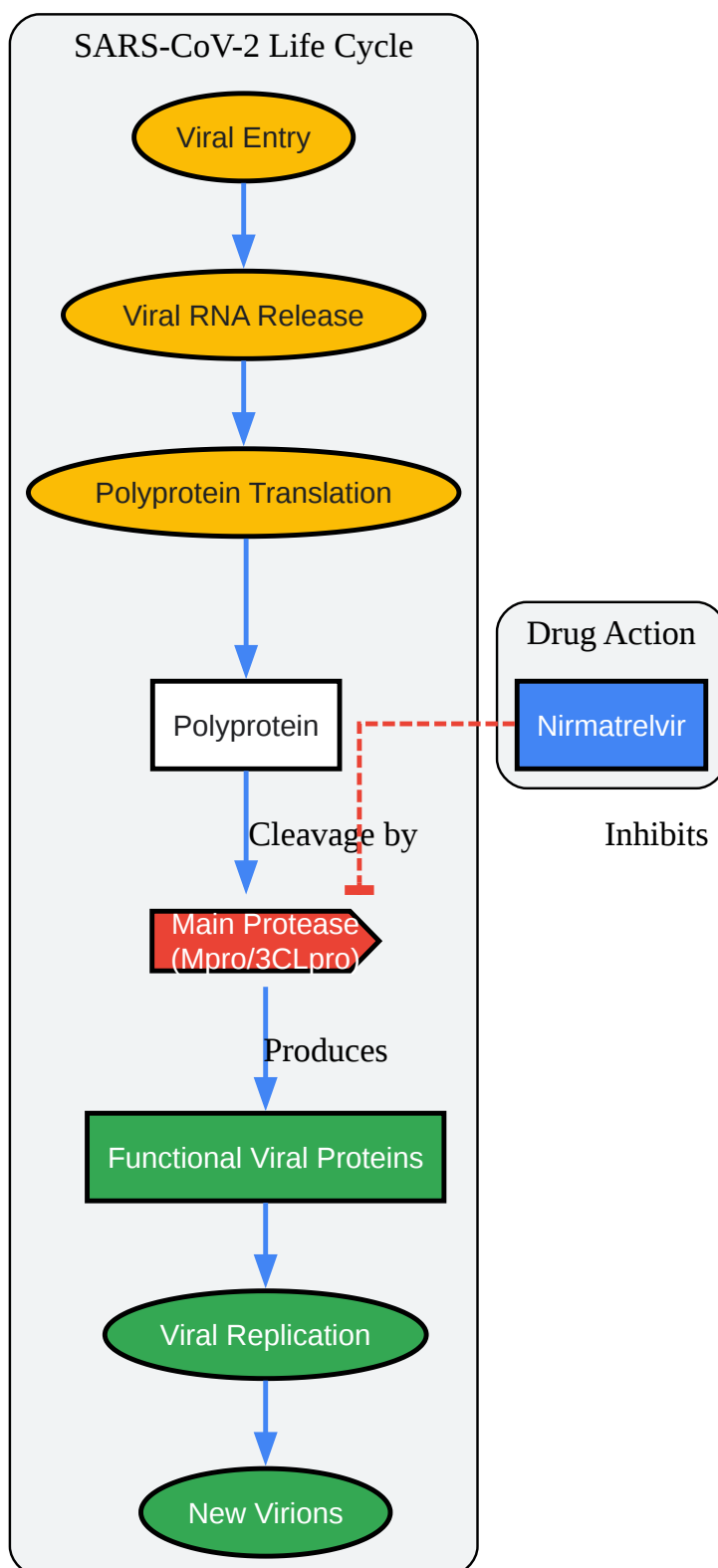
These application notes and protocols provide a detailed overview of the clinical trial design for nirmatrelvir, co-packaged with ritonavir (Paxlovid), for the treatment of COVID-19. The information is primarily based on the pivotal Phase 2/3 Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients (EPIC-HR) trial.

Introduction

Nirmatrelvir is an orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is crucial for the proteolytic processing of viral polyproteins, a necessary step for viral replication. By inhibiting Mpro, nirmatrelvir blocks the viral life cycle. Nirmatrelvir is co-administered with a low dose of ritonavir, a pharmacokinetic enhancer that inhibits the cytochrome P450 3A4 (CYP3A4) enzyme. This inhibition of CYP3A4 slows the metabolism of nirmatrelvir, leading to higher and more sustained plasma concentrations of the active drug.

The EPIC-HR trial was a Phase 2/3, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of nirmatrelvir/ritonavir in non-hospitalized, symptomatic adult patients with a confirmed diagnosis of SARS-CoV-2 infection and at least one risk factor for progression to severe disease.

Signaling Pathway of Nirmatrelvir



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Caption: Mechanism of action of nirmatrelvir in inhibiting SARS-CoV-2 replication.

Clinical Trial Design: EPIC-HR

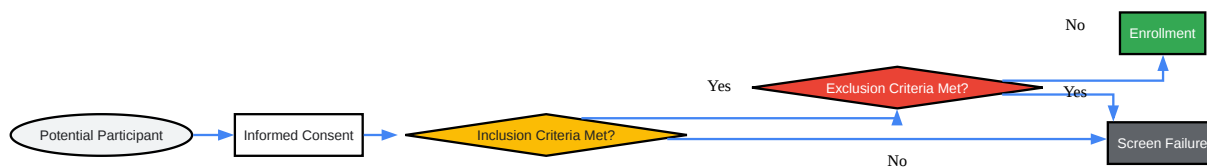
The EPIC-HR trial was a pivotal study that formed the basis for the emergency use authorization and subsequent approval of nirmatrelvir/ritonavir.

Table 1: EPIC-HR Trial Design Overview

Parameter	Description
Study Phase	Phase 2/3
Design	Randomized, double-blind, placebo-controlled
Patient Population	Non-hospitalized, symptomatic adults with confirmed SARS-CoV-2 infection and at high risk for progression to severe disease.
Total Participants	2246
Intervention Arm	Nirmatrelvir 300 mg co-administered with ritonavir 100 mg, taken orally every 12 hours for 5 days.
Control Arm	Placebo, taken orally every 12 hours for 5 days.
Primary Endpoint	Proportion of participants with COVID-19-related hospitalization or death from any cause through Day 28.

Experimental Protocols

A multi-step process was utilized to ensure the appropriate patient population was enrolled in the trial.



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Caption: Patient screening and enrollment workflow for the EPIC-HR trial.

Inclusion Criteria:

- ≥ 18 years of age.
- Confirmed SARS-CoV-2 infection within 5 days.
- Symptom onset within 5 days.
- At least one of the following risk factors for severe COVID-19:
 - Age ≥ 60 years
 - Diabetes mellitus
 - Overweight (BMI >25)
 - Chronic lung disease (including asthma)
 - Chronic kidney disease
 - Current smoker
 - Immunosuppressive disease or treatment
 - Cardiovascular disease

- Hypertension
- Sickle
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